molecular formula C14H22N2O2 B14837247 2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-3-amine

2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-3-amine

Cat. No.: B14837247
M. Wt: 250.34 g/mol
InChI Key: FXESXTRNEZBIQU-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-3-amine typically involves multiple steps, including the introduction of the tert-butoxy and cyclopropoxy groups to the pyridine ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield. Detailed synthetic routes and reaction conditions are documented in chemical databases and research articles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13-12(16(4)5)8-11(9-15-13)17-10-6-7-10/h8-10H,6-7H2,1-5H3

InChI Key

FXESXTRNEZBIQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)N(C)C

Origin of Product

United States

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